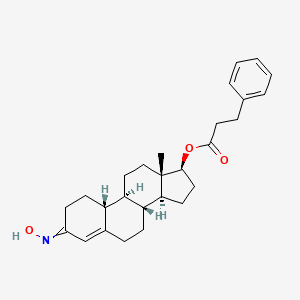
Ergoline-8-propionamide, alpha-cyano-2-(1,3-dithiolan-2-yl)-6-methyl-, (8-beta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ergoline-8-propionamide, alpha-cyano-2-(1,3-dithiolan-2-yl)-6-methyl-, (8-beta)- is a complex organic compound belonging to the ergoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ergoline derivatives typically involves multi-step organic reactions. The preparation of Ergoline-8-propionamide, alpha-cyano-2-(1,3-dithiolan-2-yl)-6-methyl-, (8-beta)- may involve the following steps:
Formation of the Ergoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Propionamide Group: This step may involve the reaction of the ergoline core with propionyl chloride or propionic anhydride in the presence of a base.
Addition of the Alpha-Cyano Group: This can be done through a nucleophilic substitution reaction using cyanide salts.
Incorporation of the 1,3-Dithiolan-2-yl Group: This step may involve the reaction of the intermediate compound with a dithiolane derivative under suitable conditions.
Methylation: The final step may involve the methylation of the compound using methyl iodide or a similar reagent.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
Ergoline-8-propionamide, alpha-cyano-2-(1,3-dithiolan-2-yl)-6-methyl-, (8-beta)- can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium cyanide in aqueous ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Investigated for their potential therapeutic effects, including anti-migraine and anti-psychotic properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ergoline-8-propionamide, alpha-cyano-2-(1,3-dithiolan-2-yl)-6-methyl-, (8-beta)- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Lysergic Acid Diethylamide (LSD): Known for its psychoactive properties.
Ergotamine: Used in the treatment of migraines.
Bromocriptine: Used in the treatment of Parkinson’s disease.
Uniqueness
Ergoline-8-propionamide, alpha-cyano-2-(1,3-dithiolan-2-yl)-6-methyl-, (8-beta)- is unique due to its specific structural features, such as the presence of the alpha-cyano and 1,3-dithiolan-2-yl groups, which may confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
88133-21-5 |
|---|---|
Molecular Formula |
C22H26N4OS2 |
Molecular Weight |
426.6 g/mol |
IUPAC Name |
3-[(6aR,9S)-5-(1,3-dithiolan-2-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2-cyanopropanamide |
InChI |
InChI=1S/C22H26N4OS2/c1-26-11-12(7-13(10-23)21(24)27)8-15-14-3-2-4-17-19(14)16(9-18(15)26)20(25-17)22-28-5-6-29-22/h2-4,12-13,15,18,22,25H,5-9,11H2,1H3,(H2,24,27)/t12-,13?,15?,18-/m1/s1 |
InChI Key |
GKLGMAJDJQEUFF-BMTAHSHCSA-N |
Isomeric SMILES |
CN1C[C@@H](CC2[C@H]1CC3=C(NC4=CC=CC2=C34)C5SCCS5)CC(C#N)C(=O)N |
Canonical SMILES |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)C5SCCS5)CC(C#N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


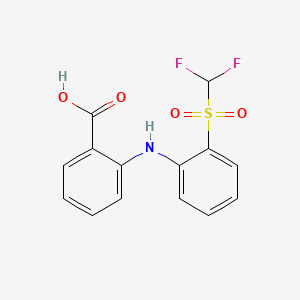
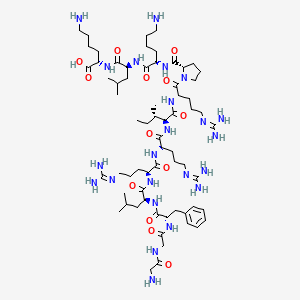

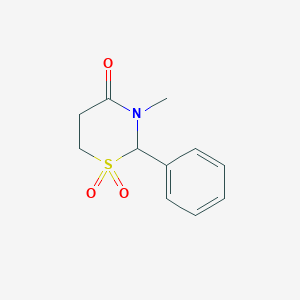
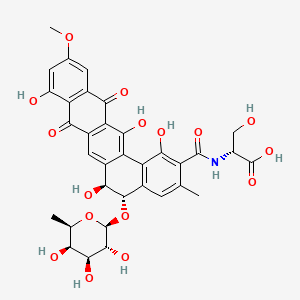
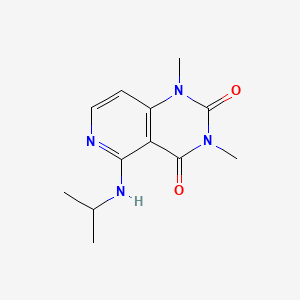
![4-Dietilaminoetossi-difenil-etilene cloridrato [Italian]](/img/structure/B12761350.png)
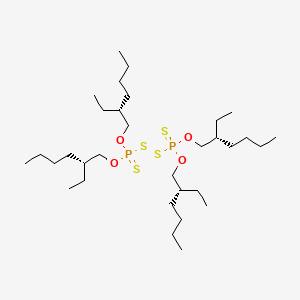
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1-bromonaphthalen-2-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12761361.png)
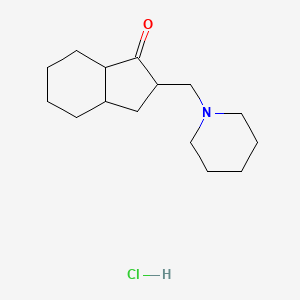
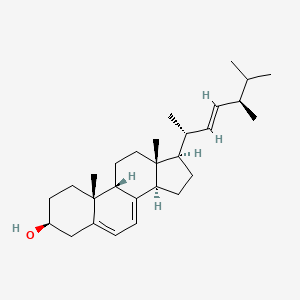
![1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B12761390.png)
